molecular formula C14H13F3N2O4S B071475 Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate CAS No. 175277-75-5

Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate

Cat. No. B071475
M. Wt: 362.33 g/mol
InChI Key: YVHYPZIKTPMTKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives often involves strategic cyclization and functionalization reactions. For example, derivatives similar to the compound of interest can be synthesized through reactions involving copper-promoted aminodechlorination or condensation reactions with ethyl acetoacetate in the presence of titanium(IV) chloride, leading to the formation of thieno[2,3-b]pyridine rings with various substituents (Klemm & Bajer, 1979); (Maruoka, Yamagata, & Yamazaki, 1993).

Molecular Structure Analysis

Thieno[2,3-b]pyridine compounds typically exhibit a planar molecular structure, contributing to their stability and reactivity. The planarity of the molecule facilitates interactions like π-π stacking, hydrogen bonding, and intramolecular interactions, which are crucial for their chemical behavior and potential applications (Armas et al., 2003).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions due to their functional groups. For instance, thieno[2,3-b]pyridine derivatives have been involved in reactions with chloroacetone, phenacyl bromide, and chloroacetyl chloride to yield amino and carbamoylmethyl thiopyridines. These reactions are pivotal for further modifications and the synthesis of complex molecules (Abdel-Monem, Mohamed, & Bakhite, 2001).

Scientific Research Applications

Chemical and Biological Properties of Related Compounds

Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate is a compound with potential interest in the field of chemistry and material sciences. While specific studies directly addressing this compound were not found, related research indicates a broad interest in similar compounds for their chemical and biological applications. For instance, the study of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes highlights the chemical variability and potential applications of such compounds in spectroscopy, magnetism, and biological activity (Boča, Jameson, & Linert, 2011). Additionally, research on pyranopyrimidine scaffolds, which share a structural resemblance, suggests their importance in medicinal chemistry due to their broad synthetic applicability and bioavailability (Parmar, Vala, & Patel, 2023).

Synthesis and Catalysis

The development of hybrid catalysts for synthesizing complex organic scaffolds is a significant area of interest. The pyranopyrimidine core, closely related in structural complexity to the thieno[2,3-b]pyridine derivatives, has been explored for its versatility in synthesis using various catalysts. This approach underscores the potential for innovative synthetic routes involving diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O4S/c1-3-22-12(20)7-5-6-8(18)9(13(21)23-4-2)24-11(6)19-10(7)14(15,16)17/h5H,3-4,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHYPZIKTPMTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=C(S2)C(=O)OCC)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381894
Record name diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate

CAS RN

175277-75-5
Record name 2,5-Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-75-5
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